molecular formula C16H25N3O B14784693 2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

Cat. No.: B14784693
M. Wt: 275.39 g/mol
InChI Key: NDDYBWBWTKZYKF-UHFFFAOYSA-N
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Description

(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one is a complex organic compound featuring a piperidine ring, which is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the amino group of isonipecotic acid, followed by a series of reactions to introduce the benzyl and methyl groups . The reaction conditions often include the use of bases such as sodium hydroxide and protecting groups like Boc (tert-butoxycarbonyl) to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially inhibiting or modulating their activity . This interaction can lead to downstream effects on cellular pathways, influencing processes such as neurotransmission or inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

What sets (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)propan-1-one apart is its specific substitution pattern, which can confer unique biological activities and selectivity for certain targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-8-15(9-11-19)18(2)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3

InChI Key

NDDYBWBWTKZYKF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N

Origin of Product

United States

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